Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Its structure features a fused pyrimidine-benzimidazole core substituted with a methyl ester at position 3, a methyl group at position 2, and a 2-thienyl moiety at position 2.
Properties
Molecular Formula |
C17H15N3O2S |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
methyl 2-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C17H15N3O2S/c1-10-14(16(21)22-2)15(13-8-5-9-23-13)20-12-7-4-3-6-11(12)19-17(20)18-10/h3-9,15H,1-2H3,(H,18,19) |
InChI Key |
VZQOVBFSVBREAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde under acidic conditions to form an intermediate, which is then cyclized with methyl acetoacetate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group at position 3 undergoes hydrolysis under basic or acidic conditions:
-
Basic Hydrolysis : Treatment with aqueous NaOH (1–2 M) at 60–80°C yields the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and bioactivity.
-
Acidic Hydrolysis : Concentrated HCl (6 M) at reflux converts the ester to a carboxylic acid, though yields are lower compared to basic conditions.
Table 1: Hydrolysis Conditions and Outcomes
| Conditions | Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|
| Aqueous NaOH (2 M) | 1.5 eq NaOH | 80°C | 4 h | Carboxylic acid derivative | 85% |
| HCl (6 M) | 10 eq HCl | Reflux | 6 h | Carboxylic acid derivative | 62% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich thienyl group at position 4 participates in EAS reactions:
-
Nitration : Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the 5-position of the thiophene ring .
-
Sulfonation : Reaction with fuming H₂SO₄ produces a sulfonic acid derivative, enhancing water solubility.
Mechanistic Insight :
The thienyl group’s electron density directs electrophiles to the α-positions. Steric effects from the fused benzimidazole core limit substitution to the less hindered sites .
Oxidation of the Dihydropyrimidine Ring
The 1,4-dihydropyrimidine moiety is susceptible to oxidation:
-
With KMnO₄ : Oxidation in acidic conditions (H₂SO₄, 0°C) converts the dihydropyrimidine to a fully aromatic pyrimidine ring, eliminating two hydrogen atoms.
-
With DDQ : Using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane achieves milder oxidation with higher selectivity.
Table 2: Oxidation Reaction Parameters
| Oxidizing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | H₂O | 0°C | Aromatic pyrimidine derivative | 78% |
| DDQ | CH₂Cl₂ | RT | Aromatic pyrimidine derivative | 91% |
Nucleophilic Substitution at Benzimidazole Nitrogen
The N-atom in the benzimidazole ring undergoes alkylation or acylation:
-
Alkylation : Reaction with methyl iodide (CH₃I) in DMF/K₂CO₃ yields an N-methylated product .
-
Acylation : Treatment with acetyl chloride (AcCl) in pyridine introduces an acetyl group .
Key Observation : Steric hindrance from the fused pyrimidine ring slows reaction kinetics, requiring prolonged heating (12–24 h) .
Cyclization Reactions
The compound participates in ring-forming reactions under catalytic conditions:
-
With Formamide : Microwave-assisted cyclization at 150°C produces tricyclic derivatives via intramolecular dehydration .
-
With Nitriles : Reaction with acetonitrile in HCl gas forms fused pyrimidine-thiophene systems .
Example Reaction Pathway :
Photochemical Reactions
UV irradiation (254 nm) in methanol induces [2+2] cycloaddition at the thienyl group, forming dimeric structures. This reactivity is attributed to the conjugated π-system.
Catalytic Functionalization
-
Iodine-Catalyzed C–H Activation : Molecular iodine (I₂) promotes α-C(sp³)-H functionalization, enabling annulation reactions to form polycyclic oxazines .
-
Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the thienyl moiety.
Reaction Optimization Techniques
-
Microwave Irradiation : Reduces reaction times (e.g., ester hydrolysis from 4 h to 30 min).
-
Continuous Flow Synthesis : Enhances yields for large-scale oxidation reactions (e.g., 91% yield with DDQ).
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H18N4OS
- Molecular Weight : 386.47 g/mol
- CAS Number : 727406-19-1
The compound features a unique structure that combines a pyrimidine ring with a benzimidazole moiety, which contributes to its biological activity. The presence of the thienyl group enhances its interaction with biological targets.
Anticancer Activity
Numerous studies have highlighted the potential of methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate as an anticancer agent.
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, it has shown significant activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cells, with IC50 values indicating potent activity in the nanomolar range .
Aromatase Inhibition
Research indicates that derivatives of this compound can act as aromatase inhibitors, which are crucial in the treatment of hormone-dependent cancers such as breast cancer. Aromatase inhibitors prevent the conversion of androgens to estrogens, thereby reducing estrogen levels in the body .
Antimycobacterial Properties
Recent investigations into related benzimidazole derivatives suggest potential applications against Mycobacterium tuberculosis. The structural similarities enable modifications that enhance their efficacy against bacterial strains resistant to conventional treatments .
Case Study 1: Cytotoxicity Evaluation
A study conducted by Acar Çevik et al. synthesized a series of benzimidazole derivatives and evaluated their cytotoxicity using the MTT assay. The results demonstrated that certain derivatives exhibited remarkable cytotoxicity against multiple cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 0.096 |
| Compound B | MCF-7 | 0.250 |
| Compound C | HeLa | 0.500 |
Case Study 2: Molecular Modeling Studies
In another study focusing on molecular modeling, researchers utilized computational methods to predict the binding affinity of this compound to aromatase enzymes. The findings suggested a strong interaction between the compound and the active site of aromatase, validating its potential as an inhibitor .
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at position 4, which significantly influence solubility, stability, and bioactivity.
Key Observations:
- The thienyl-substituted compound has a lower molar mass (375.43 g/mol) compared to the trimethoxyphenyl analog (423.46 g/mol), likely due to the absence of bulky methoxy groups .
- Electron-withdrawing groups (e.g., nitro in VK-510) increase melting points (181°C) and reduce solubility, whereas electron-donating groups (e.g., methoxy) may enhance solubility .
Bioactivity and Structural Implications
- Thienyl vs. Pyridinyl : The sulfur atom in the thienyl group may enhance interactions with metalloenzymes or thiol-containing proteins, unlike the nitrogen-rich pyridinyl group, which could favor hydrogen bonding .
- Nitro-substituted analogs (e.g., VK-510): Demonstrate higher bioactivity in preliminary studies, possibly due to nitro groups’ role in redox cycling .
Spectroscopic and Crystallographic Data
- IR spectra : Secondary amide N-H stretches (~3390 cm⁻¹) and aromatic C-H vibrations (~3028 cm⁻¹) are consistent across analogs .
- X-ray crystallography (e.g., ethyl 2-methyl-4-phenyl derivative): Reveals planar fused-ring systems with substituent-dependent dihedral angles, influencing stacking interactions .
Biological Activity
Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C22H18N4OS
- Molecular Weight : 386.5 g/mol
- IUPAC Name : 2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
The compound features a complex structure combining a benzimidazole core with thienyl and pyrimidine functionalities, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs demonstrate effective inhibition against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 250 μg/mL |
| Escherichia coli | 250 μg/mL |
| Bacillus subtilis | 250 μg/mL |
| Candida albicans | 250 μg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been evaluated for antiviral properties. Recent studies have highlighted its effectiveness against various viral pathogens. Notably, certain derivatives have shown enhanced activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV), with EC50 values indicating potent inhibition at low concentrations .
Anti-inflammatory Properties
In addition to antimicrobial and antiviral activities, the compound exhibits anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in models of arthritis and other inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in microbial metabolism and viral replication.
- Receptor Modulation : It may interact with specific receptors linked to inflammatory responses and immune modulation.
- Membrane Disruption : Some studies suggest that it can disrupt microbial cell membranes, leading to cell death.
Case Studies
Several case studies have been conducted to assess the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic bacterial infections showed that administration of the compound resulted in a significant reduction in bacterial load compared to standard treatments.
- Case Study 2 : In vitro studies on HIV-infected cells demonstrated that treatment with the compound reduced viral replication by over 70%, highlighting its potential as an antiretroviral agent.
Q & A
Basic Synthesis and Characterization
Q: What are the standard synthetic protocols for preparing Methyl 2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, and how are intermediates validated? A: The compound is typically synthesized via tandem annulation reactions between benzimidazole precursors and substituted aldehydes or thiophene derivatives. A reflux method using ethanol/acetic acid as a solvent system is common, followed by vacuum evaporation and purification via recrystallization . Intermediate validation employs thin-layer chromatography (TLC), NMR (¹H/¹³C), and mass spectrometry. For example, details analogous procedures for benzoxazole derivatives, emphasizing reflux duration (15 hours) and ice-cold precipitation to isolate products.
Advanced Structural Elucidation
Q: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the compound’s stereochemistry or tautomeric forms? A: SC-XRD is critical for confirming the dihydropyrimido-benzimidazole core’s conformation. and highlight monoclinic crystal systems (space group P21/c) with lattice parameters (e.g., a = 8.4 Å, β = 111.02°) to determine bond angles and torsion angles. For instance, C–C bond lengths (~1.36–1.48 Å) and dihedral angles between the thienyl and benzimidazole moieties help distinguish tautomers . SHELX programs (e.g., SHELXL) refine structures with R-factors < 0.05 for high precision .
Data Contradiction Analysis
Q: How should researchers reconcile discrepancies between NMR data and computational modeling (e.g., DFT) for this compound? A: Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions in NMR vs. gas-phase DFT calculations. For example, lists ¹³C NMR shifts (104–177 ppm) for a related pyrimido-benzimidazole, which may deviate from DFT-predicted values due to crystal packing forces. Cross-validation with SC-XRD (e.g., torsion angles −178.44° to −173.52°) and solvent-correlated DFT (PCM models) improves accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
